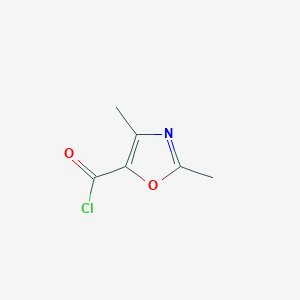

4-Chloro-2-(propan-2-yl)pyrimidine

Vue d'ensemble

Description

4-Chloro-2-(propan-2-yl)pyrimidine is a chemical compound with the molecular weight of 195.65 . It is a white crystalline solid and soluble in organic solvents .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which include 4-Chloro-2-(propan-2-yl)pyrimidine, has been achieved using various methods . One approach involves the use of organolithium reagents . Another method involves the methylation of 4-chloro-7H-pyrrolo .Molecular Structure Analysis

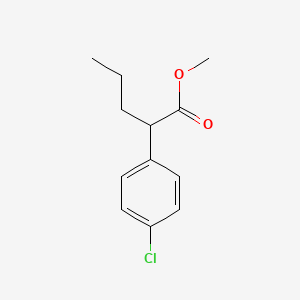

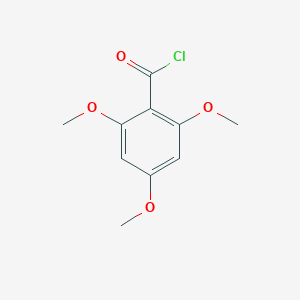

The molecular structure of 4-Chloro-2-(propan-2-yl)pyrimidine includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

4-Chloro-2-(propan-2-yl)pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also undergoes nucleophilic addition-elimination reactions when all azomethine bonds are halogen substituted .Physical And Chemical Properties Analysis

4-Chloro-2-(propan-2-yl)pyrimidine is a white crystalline solid . It has a melting point of 116-120°C . It is soluble in organic solvents .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Pyrimidines, including derivatives like 4-Chloro-2-(propan-2-yl)pyrimidine, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs with enhanced activities and minimal toxicity.

Anti-Fibrosis Activity

Research has shown that pyrimidine derivatives can be effective in combating fibrosis. Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated against immortalized rat hepatic stellate cells, with some compounds exhibiting better anti-fibrotic activities than existing drugs like Pirfenidone . These findings suggest that 4-Chloro-2-(propan-2-yl)pyrimidine could be a precursor in synthesizing compounds with significant anti-fibrotic effects.

Synthesis of Heterocyclic Compounds

4-Chloro-2-(propan-2-yl)pyrimidine is used in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry and chemical biology due to their potential biological activities . The ability to create novel compounds with this pyrimidine derivative expands the possibilities for discovering new drugs and therapeutic agents.

Fluorescent Dye and Biosensor Development

This pyrimidine derivative has been utilized in the synthesis of fluorescent dyes and biosensors. For example, it has been used to create novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which are important in the development of biosensors for protein assays . The versatility of 4-Chloro-2-(propan-2-yl)pyrimidine in such applications highlights its importance in scientific research and diagnostics.

Pharmacological Effects

Pyrimidines are known for a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities. The structural flexibility of 4-Chloro-2-(propan-2-yl)pyrimidine allows for the synthesis of numerous analogs that can be tested for these various biological activities .

Structure-Activity Relationships (SARs)

The study of SARs is crucial in understanding how the structural changes in pyrimidine derivatives affect their biological activity. 4-Chloro-2-(propan-2-yl)pyrimidine can be used as a core structure to develop new analogs and study their SARs, providing insights into designing more effective pharmacological agents .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as protein kinases) and induce changes that affect cellular processes .

Biochemical Pathways

Related pyrimidine derivatives have been shown to affect the pyrimidine biosynthesis pathway . Dihydroorotate dehydrogenase (DHODH), an enzyme in this pathway, has been identified as a metabolic vulnerability in certain conditions .

Pharmacokinetics

The compound is described as a liquid at room temperature , which may influence its bioavailability.

Result of Action

Related pyrimidine derivatives have shown potential in suppressing the production of certain proteins in vitro .

Action Environment

The compound is described as stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLJCZLRYHWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498368 | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(propan-2-yl)pyrimidine | |

CAS RN |

68210-26-4 | |

| Record name | 4-Chloro-2-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)